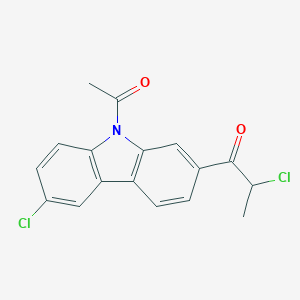

9-ACETYL-6-CHLORO-2-(2-CHLORO-1-OXOPROPYL)-9H-CARBAZOLE

Descripción general

Descripción

2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole is a complex organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in pharmaceuticals, dyes, and organic electronics

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole typically involves multiple steps, starting from carbazole. One common route includes:

Chlorination: Carbazole is chlorinated to introduce chlorine atoms at specific positions.

Acetylation: The chlorinated carbazole undergoes acetylation to introduce the acetyl group.

Propionylation: Finally, the acetylated carbazole is reacted with 2-chloropropionyl chloride to introduce the 2-chloropropionyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

9-Acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole is primarily recognized as an impurity of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). Understanding the behavior and characteristics of this compound can aid in:

- Quality Control : Monitoring impurities during the synthesis of Carprofen ensures the safety and efficacy of the drug.

- Drug Design : The structural features of this compound can inspire modifications in drug design to enhance therapeutic effects or reduce side effects.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its chlorinated carbazole structure allows for:

- Synthesis of Novel Compounds : Researchers can utilize it to create derivatives with potential biological activity, expanding the library of compounds for testing against various diseases.

- Material Science Applications : Due to its unique electronic properties, it may be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Impurity Profiling in Carprofen Production

A study conducted on the synthesis of Carprofen highlighted the significance of monitoring impurities, including this compound. The research emphasized the need for advanced analytical techniques like HPLC and GC-MS to quantify and characterize impurities, ensuring compliance with regulatory standards.

Case Study 2: Synthesis of Novel Anticancer Agents

Research exploring chlorinated carbazole derivatives has shown promising results in anticancer activity. A derivative synthesized from this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for further development.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The presence of chlorinated and acetyl groups can enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloropropionyl chloride

- 6-Chlorocarbazole

- 9-Acetylcarbazole

Uniqueness

2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole is unique due to the combination of chlorinated propionyl and acetyl groups attached to the carbazole core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity.

Actividad Biológica

9-Acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antitumor, antimicrobial, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented with the following molecular formula:

- Molecular Formula : C17H13Cl2N O2

- Molecular Weight : 334.20 g/mol

1. Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that this compound can inhibit various cancer cell lines:

| Cell Line | IC50 Value (µg/mL) | Activity |

|---|---|---|

| A549 (Lung Cancer) | 5.9 | High Anticancer Activity |

| HEP 2 (Laryngeal) | Not specified | Active |

| EAC (Ehrlich Ascites Carcinoma) | Not specified | Active |

Case Study : In a study by Howorko et al., several N-substituted carbazoles were evaluated for their anticancer effects on A549 cells. The presence of electron-donating groups was found to enhance the basicity and, consequently, the anticancer activity of these compounds .

2. Antimicrobial Activity

Carbazole derivatives, including our compound of interest, have been tested for antimicrobial properties against various pathogens. The results indicate moderate to excellent activity against both bacterial and fungal strains.

| Microorganism | Tested Compounds | Activity Level |

|---|---|---|

| Fusarium porum | 9-acetyl derivatives | Excellent |

| Aspergillus macrosporus | 9-acetyl derivatives | Excellent |

| Staphylococcus aureus | 8a-g, 9a-g | Moderate to Good |

Case Study : Surendiran et al. reported that certain carbazole derivatives demonstrated significant antibacterial activity comparable to standard drugs like ciprofloxacin . This highlights the potential for developing new antimicrobial agents based on this structural framework.

3. Neuroprotective Activity

Neuroprotection is another area where carbazole derivatives have shown promise. The presence of bulky substituents at the N-position of the carbazole structure enhances neuroprotective effects.

| Compound | Concentration (µM) | Neuroprotective Effect |

|---|---|---|

| 2-phenyl-9-(p-tolyl)-9H-carbazole | 3 | Significant |

| Various N-substituted carbazoles | 30 | Significant |

Case Study : Research by Howorko et al. demonstrated that compounds with bulky groups at the N-position provided considerable neuroprotection against glutamate-induced cell injury . This suggests a potential therapeutic application in neurodegenerative diseases.

Propiedades

IUPAC Name |

1-(9-acetyl-6-chlorocarbazol-2-yl)-2-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2/c1-9(18)17(22)11-3-5-13-14-8-12(19)4-6-15(14)20(10(2)21)16(13)7-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUAMUZKWBQPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)C3=C(N2C(=O)C)C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114041-34-8 | |

| Record name | 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114041348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-CHLOROPROPIONYL)-6-CHLORO-9-ACETYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6YAY1U7B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.